3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural framework that includes a furan ring and a thieno-pyridine moiety, which may contribute to its biological activity.
This compound can be classified under the following categories:
The synthesis of 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control and the use of catalysts to enhance yields and selectivity. The reaction pathways can be optimized based on the desired properties of the final product.
The molecular structure of 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide includes:
Key structural data includes:
The compound may participate in various chemical reactions typical for amines and carboxamides:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress and product identification.
While specific mechanisms of action for this compound are not extensively documented in literature, compounds with similar structural features often exhibit biological activities through:
Further pharmacological studies would be required to elucidate the exact mechanism of action and biological targets.
Key physical properties include:
Chemical properties are influenced by the functional groups present:
This compound has potential applications in:
The compound 3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide emerged from recent efforts to design complex polycyclic heteroaromatic systems. While its exact discovery timeline remains undocumented in public literature, its structural registry in PubChem (CID 46830215) confirms its identity as a novel entity with the molecular formula C19H21N3O2S [1]. The architecture integrates a furan ring, a partially saturated cyclononane core, and fused thienopyridine and carboxamide moieties—a design reflecting advancements in multicomponent reactions and heterocyclic coupling methodologies. Its commercial availability as a reference standard since the early 2020s underscores its relevance in pharmaceutical prototyping [2]. No specific synthesis protocols or discoverers are cited in available sources, suggesting it originated from proprietary drug discovery initiatives.
Table 1: Atomic Composition and Structural Features
Component | Description |
---|---|
Molecular Formula | C19H21N3O2S |
Core Skeleton | 5,6,7,8,9,10,11,11a-Octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine |
Key Substituents | 2-Furanyl at C4; Carboxamide at C2; Amino group at C3 |
Hybrid System | Integration of furan, thiophene, pyridine, and aliphatic cycloalkane |
Polycyclic heteroaromatic systems, such as this compound, represent a strategic frontier in medicinal chemistry due to their three-dimensional structural diversity and enhanced target selectivity. The furan-thienopyridine scaffold leverages distinct electronic profiles: the furan ring contributes π-electron richness for hydrophobic interactions, while the thienopyridine unit offers hydrogen-bonding versatility via its amino and carboxamide groups [1] [2]. Such systems are prioritized for their potential to address complex disease targets—notably kinase inhibitors and GPCR modulators—where planar heterocycles face limitations. Sigma-Aldrich’s extensive catalog of analogous thieno[2,3-b]pyridine derivatives (e.g., kinase-focused libraries) exemplifies industrial investment in these architectures [3] [4]. The partially saturated cyclononane core in this specific compound may further improve metabolic stability over fully aromatic analogs, addressing a key gap in drug-likeness.
Despite their promise, furan-thienopyridine hybrids exhibit significant research gaps:
Table 2: Research Status of Comparable Heterocyclic Systems
Scaffold Type | Representative Compound | Available Data | Gaps in Target Compound |
---|---|---|---|
Thieno[2,3-b]pyridines | 3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile | Synthesis, kinase SAR [4] | Ring-size effects on bioactivity |
Furan-pyridine conjugates | 4-(Furan-2-yl)-N-phenylpyridine-2-carboxamides | Solubility profiles [3] | Conformational stability |
Cycloalkane-fused systems | Octahydrocyclohepta[b]thienopyridines | Synthetic routes [2] | Metabolic pathways |
These gaps highlight a critical need for systematic studies on this compound’s synthetic tractability, physicochemical profiling, and target engagement mechanisms. Prioritizing these areas could unlock its potential as a template for new therapeutic agents.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0